Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
Overview
Description
“Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 . The IUPAC name for this compound is methyl 3-oxo-2,3-dihydro-4-pyridazinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is 1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate” is a solid at room temperature . The compound should be stored in a freezer to maintain its stability .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate is used as a precursor in the synthesis of various compounds. Its methylation effects for intermolecular interactions and lipophilicity have been studied in depth. The compound exhibits interesting behavior in solution, existing in equilibrium of lactam and lactim tautomers, which affects the synthesis of its methylated derivatives. These derivatives show increased lipophilicity correlated with the formation of CH⋯O bonds, demonstrating the compound's utility in exploring lipophilicity in chemical structures (Katrusiak et al., 2011).
Antitumor Activity
Research into analogues of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate has identified compounds with significant antitumor activity against various murine tumors. This work contributes to the search for novel anticancer agents, with specific analogues demonstrating good activity against leukemias and sarcomas in mouse models. This highlights the potential therapeutic applications of these compounds in cancer treatment (Stevens et al., 1987).
Catalysis and Material Science
In the realm of catalysis and materials science, derivatives of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate have been employed in the development of new families of Ru complexes for water oxidation. These complexes exhibit properties conducive to oxygen evolution reactions, essential for sustainable energy solutions. The synthesis and characterization of these complexes showcase the versatility of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives in catalyzing essential reactions for energy conversion (Zong & Thummel, 2005).
Optical Sensing
Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives have also found application in the creation of optical sensor materials for detecting oxidative agents. The introduction of tetrazine functional groups into stable frameworks allows for the reversible detection of oxidizing gases, exemplified by a drastic color change. This application underscores the compound's utility in developing advanced materials for environmental monitoring (Nickerl et al., 2015).
Antimicrobial and Antifungal Applications
Recent studies have synthesized novel derivatives with promising antimicrobial and antifungal activities. By modifying the structure of Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate, researchers have developed compounds with significant activity against a variety of microbial pathogens. These findings are crucial for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Shehadi et al., 2022).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
properties
IUPAC Name |
methyl 6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQKUIQFNORDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629822 | |
Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |
CAS RN |
89640-80-2 | |
Record name | Methyl 2,3-dihydro-3-oxo-4-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89640-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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